N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-(4-isopropylphenoxy)acetamide
N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-(4-isopropylphenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1001087
InChI:
InChI=1S/C24H32N2O4S/c1-18(2)19-9-13-22(14-10-19)30-17-24(27)25-20-11-15-23(16-12-20)31(28,29)26(3)21-7-5-4-6-8-21/h9-16,18,21H,4-8,17H2,1-3H3,(H,25,27)
SMILES:
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3
Molecular Formula:
C24H32N2O4S
Molecular Weight:
444.6 g/mol
N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-(4-isopropylphenoxy)acetamide
CAS No.:
Cat. No.: VC1001087
Molecular Formula: C24H32N2O4S
Molecular Weight: 444.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H32N2O4S |
|---|---|
| Molecular Weight | 444.6 g/mol |
| IUPAC Name | N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-propan-2-ylphenoxy)acetamide |
| Standard InChI | InChI=1S/C24H32N2O4S/c1-18(2)19-9-13-22(14-10-19)30-17-24(27)25-20-11-15-23(16-12-20)31(28,29)26(3)21-7-5-4-6-8-21/h9-16,18,21H,4-8,17H2,1-3H3,(H,25,27) |
| Standard InChI Key | LXZSTQOBPBAGNC-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3 |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator